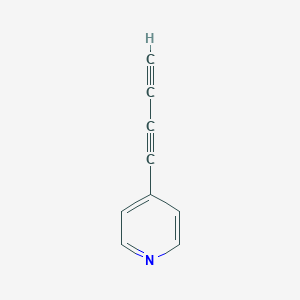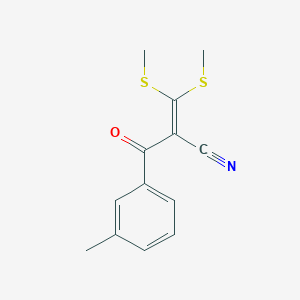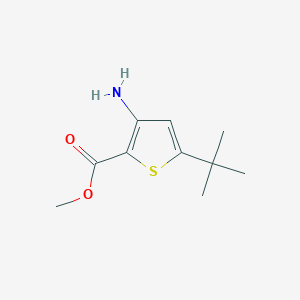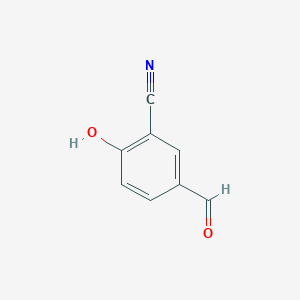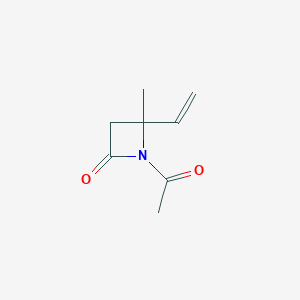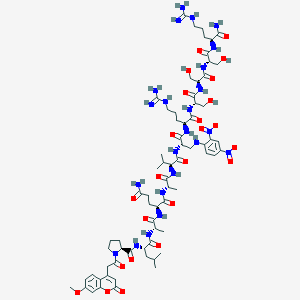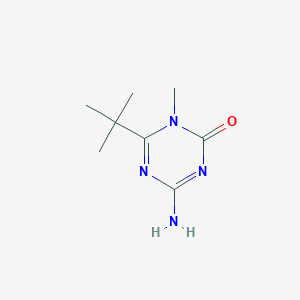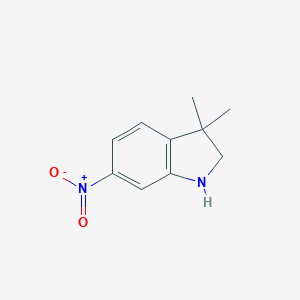![molecular formula C11H19NSi B071343 Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) CAS No. 176643-23-5](/img/structure/B71343.png)
Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) is a chemical compound that belongs to the pyridine family. It is a colorless liquid with a molecular formula of C10H19NSi. This compound has gained significant attention in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions. It can also act as a coordinating ligand in coordination chemistry.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI). However, it is known to be a toxic compound and should be handled with caution.
Advantages and Limitations for Lab Experiments
One advantage of Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) is its ability to act as a versatile reagent in organic synthesis reactions. However, a limitation is its toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the use of Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) in scientific research. One potential direction is the use of this compound as a ligand in coordination chemistry to synthesize new metal complexes. Another potential direction is the use of this compound as a starting material in the synthesis of new organic compounds. Additionally, further research is needed to understand the mechanism of action and potential applications of this compound.
In conclusion, Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) is a versatile compound that has potential applications in various scientific research fields. Its unique properties make it a valuable reagent in organic synthesis reactions and a potential ligand in coordination chemistry. However, its toxicity requires careful handling and disposal. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesis Methods
The synthesis of Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) involves the reaction between 4-ethyl-2-bromomethylpyridine and trimethylsilylmethyl lithium. The reaction takes place in the presence of a catalyst and under controlled conditions to ensure the desired product is obtained.
Scientific Research Applications
Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI) has been used in various scientific research applications. It has been used as a starting material in the synthesis of other compounds. It has also been used as a reagent in organic synthesis reactions. Furthermore, it has been used as a ligand in coordination chemistry.
properties
CAS RN |
176643-23-5 |
|---|---|
Molecular Formula |
C11H19NSi |
Molecular Weight |
193.36 g/mol |
IUPAC Name |
(4-ethylpyridin-2-yl)methyl-trimethylsilane |
InChI |
InChI=1S/C11H19NSi/c1-5-10-6-7-12-11(8-10)9-13(2,3)4/h6-8H,5,9H2,1-4H3 |
InChI Key |
PCFUJNNJWKEJPY-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NC=C1)C[Si](C)(C)C |
Canonical SMILES |
CCC1=CC(=NC=C1)C[Si](C)(C)C |
synonyms |
Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



